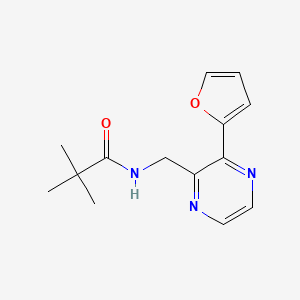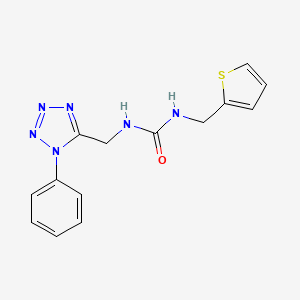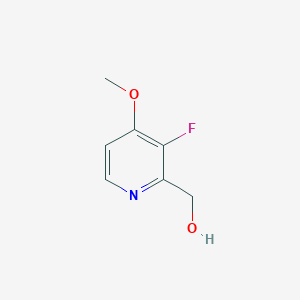
(3-Fluoro-4-methoxypyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Fluoro-4-methoxypyridin-2-yl)methanol” is a chemical compound with the molecular formula C7H8FNO2 . It has a molecular weight of 157.14 . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8FNO2/c1-11-7-6(8)5(4-10)2-3-9-7/h2-3,10H,4H2,1H3 . This code provides a specific description of the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 157.14 .Applications De Recherche Scientifique
Probing Surface Sites of Nanocrystals
Methanol serves as a "smart" molecule for studying the surface sites of metal oxide catalysts such as CeO2 nanocrystals. Through adsorption and desorption processes, methanol helps in understanding the nature of surface sites on ceria nanoshapes, revealing the formation of different methoxy species on the surfaces, which are crucial for catalytic activities (Wu et al., 2012).
Hydroalkoxylation of Unactivated Olefins
The hydroalkoxylation of unactivated olefins using methanol demonstrates the versatility of methanol as a reagent in organic synthesis. This process, facilitated by a cobalt complex, shows high functional group tolerance and highlights the use of methanol in the formation of carbon-carbon bonds (Shigehisa et al., 2013).
Synthesis of Hydroindolenones and Hydroquinolenones
Methanol is used in the synthesis of methoxy or fluoro hydroindolenones and hydroquinolenones through the oxidation of corresponding phenols. This showcases methanol's role in facilitating intramolecular conjugate additions, essential for producing complex organic molecules (Karam et al., 1999).
Reactions of Caesium Fluoroxysulphate with Pyridine
The study of caesium fluoroxysulphate reactions with pyridine in methanol leads to the selective formation of methoxypyridines. This illustrates methanol's utility in promoting specific organic transformations, beneficial for synthesizing substituted pyridines (Stavber & Zupan, 1990).
Enhanced Selectivities for Methanolysis of Esters
Research on the methanolysis of esters using 2-acyl-4-aminopyridines as catalysts highlights methanol's role in selective organic reactions. This process demonstrates the efficiency of methanol in the selective transformation of alpha-hydroxy esters, which is crucial for the synthesis of specific esters (Sammakia & Hurley, 2000).
Safety and Hazards
Propriétés
IUPAC Name |
(3-fluoro-4-methoxypyridin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2/c1-11-6-2-3-9-5(4-10)7(6)8/h2-3,10H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMMFBGTSSCREG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-3-methylquinoxaline](/img/structure/B2847138.png)
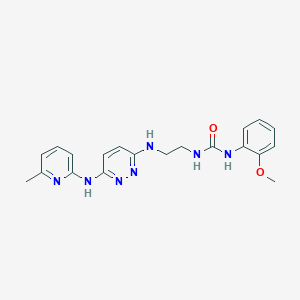


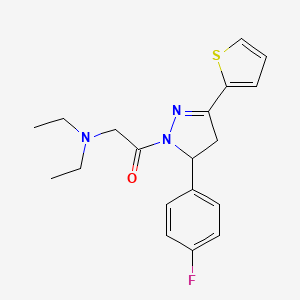


![2-[(2-Methylbutan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B2847150.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2847151.png)
